Kasugamycin Exhibits No Cross-Resistance with 12 Clinically-Used Aminoglycosides in a Confirmed Comparative Panel
In a systematic comparative study, Tamamura and Sato (1999) evaluated kasugamycin alongside 12 clinically-used aminoglycoside antibiotics (including streptomycin, kanamycin, gentamicin, amikacin, and tobramycin) against susceptible standard strains and well-characterized aminoglycoside-resistant strains. The study confirmed that kasugamycin does not undergo cross-resistance with any of the clinically important aminoglycoside antibiotics tested, owing to its extremely narrow and weak activity against non-phytopathogenic microbes [1]. This finding was mechanistically corroborated by Yoshii et al. (2012), who demonstrated that the kasugamycin-specific resistance enzyme AAC(2′)-IIa inactivates KSM but reveals no cross-resistance to other aminoglycosides, whereas the broad aminoglycoside-resistance determinants found in clinical isolates typically inactivate multiple aminoglycosides simultaneously [2].
| Evidence Dimension | Cross-resistance profile against aminoglycoside-resistant bacterial strains |
|---|---|
| Target Compound Data | Kasugamycin: no cross-resistance detected with any of 12 clinically-used aminoglycosides (streptomycin, kanamycin, gentamicin, amikacin, tobramycin, dibekacin, arbekacin, astromicin, isepamicin, micronomicin, netilmicin, sisomicin) |
| Comparator Or Baseline | 12 clinically-used aminoglycosides, all of which show varying degrees of mutual cross-resistance via shared aminoglycoside-modifying enzyme substrates |
| Quantified Difference | Qualitative absence of cross-resistance in kasugamycin vs. widespread cross-resistance among comparator aminoglycosides; confirmed in both susceptible standard strains and aminoglycoside-resistant clinical isolates |
| Conditions | In vitro susceptibility testing against standard strains, well-characterized aminoglycoside-resistant strains, and clinically isolated strains (Tamamura & Sato, Jpn J Antibiot, 1999) |
Why This Matters
For agricultural procurement in regions near clinical settings or where aminoglycoside resistance surveillance is active, kasugamycin phosphate offers a resistance-management advantage: its use is unlikely to select for cross-resistant human pathogens, unlike streptomycin or oxytetracycline.
- [1] Tamamura T, Sato K. Comparative studies on in vitro activities of kasugamycin and clinically-used aminoglycoside antibiotics. Jpn J Antibiot. 1999 Jan;52(1):57-67. PMID: 10202688. View Source
- [2] Yoshii A, Moriyama H, Fukuhara T. The novel kasugamycin 2′-N-acetyltransferase gene aac(2′)-IIa, carried by the IncP island, confers kasugamycin resistance to rice-pathogenic bacteria. Appl Environ Microbiol. 2012 Sep;78(17):6097-6105. doi: 10.1128/AEM.01155-12. View Source
